4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile
Brand Name:
Vulcanchem
CAS No.:
120085-65-6
VCID:
VC20903202
InChI:
InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1
SMILES:
CC(=O)OC1COC(=CC1OC(=O)C)C#N
Molecular Formula:
C10H11NO5
Molecular Weight:
225.2 g/mol
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile
CAS No.: 120085-65-6
Cat. No.: VC20903202
Molecular Formula: C10H11NO5
Molecular Weight: 225.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120085-65-6 |
|---|---|
| Molecular Formula | C10H11NO5 |
| Molecular Weight | 225.2 g/mol |
| IUPAC Name | [(3R,4S)-4-acetyloxy-6-cyano-3,4-dihydro-2H-pyran-3-yl] acetate |
| Standard InChI | InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1 |
| Standard InChI Key | KMXDTKJIUISDND-VHSXEESVSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1COC(=C[C@@H]1OC(=O)C)C#N |
| SMILES | CC(=O)OC1COC(=CC1OC(=O)C)C#N |
| Canonical SMILES | CC(=O)OC1COC(=CC1OC(=O)C)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator